molecular formula C17H16BrNO B13114658 (R)-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride

(R)-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride

Katalognummer: B13114658
Molekulargewicht: 330.2 g/mol
InChI-Schlüssel: JHZZTPBSKSCIHA-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride include other bromophenyl and pyrrolidinylphenyl derivatives, such as:

  • ®-(4-chlorophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
  • ®-(4-fluorophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone
  • ®-(4-iodophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone

Uniqueness

What sets ®-(4-bromophenyl)(4-(pyrrolidin-2-yl)phenyl)methanone hydrochloride apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C17H16BrNO

Molekulargewicht

330.2 g/mol

IUPAC-Name

(4-bromophenyl)-[4-[(2R)-pyrrolidin-2-yl]phenyl]methanone

InChI

InChI=1S/C17H16BrNO/c18-15-9-7-14(8-10-15)17(20)13-5-3-12(4-6-13)16-2-1-11-19-16/h3-10,16,19H,1-2,11H2/t16-/m1/s1

InChI-Schlüssel

JHZZTPBSKSCIHA-MRXNPFEDSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br

Kanonische SMILES

C1CC(NC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.